molecular formula C8H8S2 B158788 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione CAS No. 128742-65-4

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

Cat. No. B158788
M. Wt: 168.3 g/mol
InChI Key: GTDWDLRADNMJHQ-UHFFFAOYSA-N
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Description

Methylthio compounds are a class of organic compounds that contain a methylthio functional group (-SCH3). They are often involved in various biological processes and can be found in a variety of natural and synthetic substances .


Synthesis Analysis

The synthesis of methylthio compounds can vary greatly depending on the specific compound. For instance, 2-Methylthioethylamine, a related compound, can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .


Molecular Structure Analysis

The molecular structure of methylthio compounds can be determined using techniques such as X-ray diffraction and DFT studies . These techniques can provide information about the crystal system, space group, and other structural details of the compound.


Chemical Reactions Analysis

Methylthio compounds can participate in various chemical reactions. For example, in the Edman degradation, a biochemical method used to sequence peptides, phenyl isothiocyanate is used, which can be considered a methylthio compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of methylthio compounds can be determined using various analytical techniques. These properties can include melting point, molecular weight, surface area, and others .

Scientific Research Applications

Unique Condensation Reactions

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione has been explored in the field of chemistry for unique condensation reactions. Specifically, reactions involving tropones and bis(benzoylthio)trithiafulvene led to the formation of 1,3,5-cycloheptatriene derivatives. These derivatives are doubly substituted by trithiafulvene and S–S groups, showcasing the compound's reactivity and potential for forming intricate molecular structures with sulfur-containing compounds. The structure and crystal structure of these derivatives have been studied, indicating a unique three-dimensional network through S···S contacts (Saito, Ito, Kabuto, & Takahashi, 1991).

Synthesis and Spectroscopic Properties

The compound has also been significant in the synthesis and analysis of spectroscopic properties of 2-substituted tropothiones. These derivatives have shown remarkable stability and insensitivity to air compared to their parent compounds. They exhibit unique spectroscopic characteristics, including specific IR spectra with ν(C=S) vibrations and UV-vis spectra displaying π–π* transitions accompanied by n–π* transitions. This highlights the compound's role in forming stable and spectroscopically interesting derivatives (Machiguchi, Hasegawa, & Kano, 1993).

Homobenzene: Homoaromaticity and Homoantiaromaticity

In a broader context, the structural motif present in 2-(Methylthio)-2,4,6-cycloheptatriene-1-thione is part of investigations into homoaromaticity and homoantiaromaticity in cycloheptatrienes. Research into cycloheptatriene (C(s)) has established its neutral homoaromatic nature, and the impact of substituents on its aromaticity has been a subject of interest. This line of research contributes to understanding the fundamental aspects of chemical bonding and electron delocalization in cyclic systems (Chen et al., 2008).

Safety And Hazards

The safety and hazards associated with methylthio compounds can vary depending on the specific compound. Some may be combustible, cause skin or eye irritation, or have other health risks .

Future Directions

The future directions of research on methylthio compounds could involve further exploration of their roles in biological systems, their potential uses in medicine or industry, and the development of new synthesis methods .

properties

IUPAC Name

2-methylsulfanylcyclohepta-2,4,6-triene-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDWDLRADNMJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=CC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376289
Record name 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-2,4,6-cycloheptatriene-1-thione

CAS RN

128742-65-4
Record name 2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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